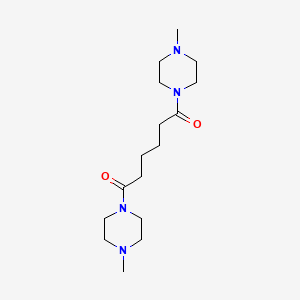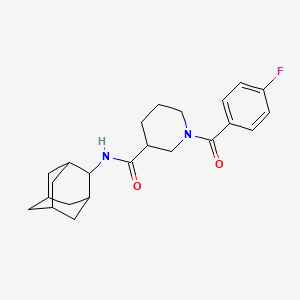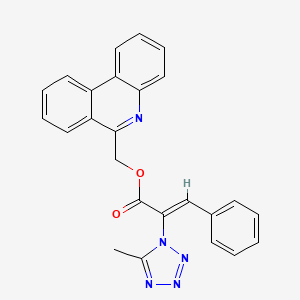
1,6-Bis(4-methylpiperazin-1-yl)hexane-1,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Bis(4-methylpiperazin-1-yl)hexane-1,6-dione is a chemical compound with the molecular formula C16H30N4O2. It contains 52 atoms in total, including 30 hydrogen atoms, 16 carbon atoms, 4 nitrogen atoms, and 2 oxygen atoms . This compound is known for its unique structure, which includes two piperazine rings connected by a hexane chain with ketone groups at both ends.
Méthodes De Préparation
The synthesis of 1,6-Bis(4-methylpiperazin-1-yl)hexane-1,6-dione typically involves the reaction of 1,6-dibromohexane with 4-methylpiperazine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the presence of a base like sodium hydroxide to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
1,6-Bis(4-methylpiperazin-1-yl)hexane-1,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The piperazine rings can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1,6-Bis(4-methylpiperazin-1-yl)hexane-1,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,6-Bis(4-methylpiperazin-1-yl)hexane-1,6-dione involves its interaction with specific molecular targets. The piperazine rings can interact with various enzymes and receptors, potentially inhibiting their activity. The ketone groups may also play a role in its biological activity by forming covalent bonds with target molecules .
Comparaison Avec Des Composés Similaires
1,6-Bis(4-methylpiperazin-1-yl)hexane-1,6-dione can be compared with other similar compounds, such as:
1,6-Bis(piperazin-1-yl)hexane-1,6-dione: Lacks the methyl groups on the piperazine rings.
1,6-Bis(4-ethylpiperazin-1-yl)hexane-1,6-dione: Contains ethyl groups instead of methyl groups on the piperazine rings.
The presence of methyl groups in this compound makes it unique, potentially affecting its reactivity and biological activity .
Propriétés
IUPAC Name |
1,6-bis(4-methylpiperazin-1-yl)hexane-1,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N4O2/c1-17-7-11-19(12-8-17)15(21)5-3-4-6-16(22)20-13-9-18(2)10-14-20/h3-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLGTUJPFTUHOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCCCC(=O)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Cyclohexyl-N-[3-(1H-1,2,3,4-tetraazol-1-YL)phenyl]acetamide](/img/structure/B7520304.png)
![2-[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(cyclopentylcarbamoyl)acetamide](/img/structure/B7520311.png)

![N-(3,4-difluorophenyl)-2-(1,3-dioxo-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-2-yl)acetamide](/img/structure/B7520334.png)
![N-[4-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]butan-2-yl]acetamide](/img/structure/B7520340.png)
![2-(4-methoxyphenoxy)-N-[4-(pyridin-3-ylmethylsulfanyl)phenyl]acetamide](/img/structure/B7520347.png)
![4-{4-(4-ethylphenyl)-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B7520355.png)
![4-[2-(4-Fluoroanilino)-1,3-thiazol-4-yl]benzonitrile](/img/structure/B7520370.png)
![N-[2-[4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]ethyl]furan-2-carboxamide](/img/structure/B7520382.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[2-(morpholine-4-carbonyl)-2,3-dihydro-1,4-benzoxazine-4-carbonyl]pyrrolidin-2-one](/img/structure/B7520384.png)


![Methyl 3-[[ethyl-[2-(3-methoxyanilino)-2-oxoethyl]amino]methyl]benzoate](/img/structure/B7520397.png)

